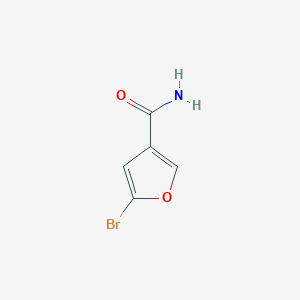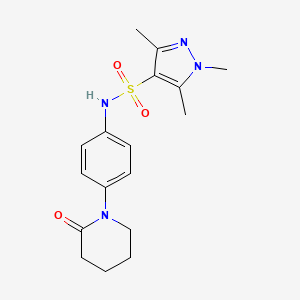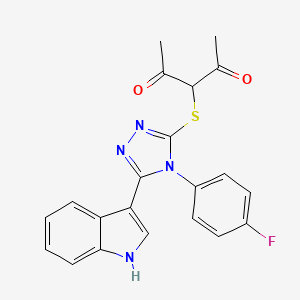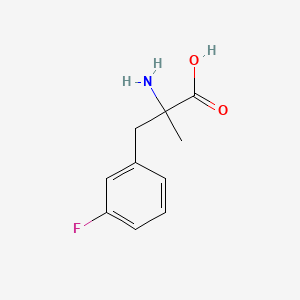
5-Bromofuran-3-carboxamide
Übersicht
Beschreibung
5-Bromofuran-3-carboxamide is a chemical compound with the molecular weight of 190 .
Synthesis Analysis
A new series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been prepared in good yields using simple procedures . The strategy was to synthesize compounds containing functional groups that are known to exhibit significant bioactivity, such as amide .
Molecular Structure Analysis
The molecular structure of 5-Bromofuran-3-carboxamide includes 42 bonds in total; 28 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aromatic), 1 tertiary amide (aromatic), and 2 Furanes .
Chemical Reactions Analysis
Furan carboxamides are furan amides with various pharmacological activities, including antitumor, antifungal, antimicrobial, anticancer, and antidiabetic . The synthesis of carboxamides can be carried out by utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Physical And Chemical Properties Analysis
5-Bromofuran-3-carboxamide is a solid substance . It has a molecular weight of 190 .
Wissenschaftliche Forschungsanwendungen
- Synthesis and Characterization : Researchers have prepared 5-bromofuran-2-carboxamide derivatives using straightforward methods. These compounds contain functional groups known for bioactivity, such as amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone .
- Antibacterial and Antifungal Evaluation : The synthesized compounds were tested for antimicrobial activity. Compound 8a demonstrated potent antifungal effects, while compounds 15 and 9b exhibited moderate activity. Among the antibacterial tests, those containing the 2,4-dinitrophenylhydrazone moiety (9a-14a) were most active against E. coli strains .
- Furancarboxanilides and Furanthiocarboxanilides : Researchers have prepared and characterized compounds like N-(4-bromophenyl)-5-bromofuran-2-carboxamide, N-(4-chlorophenyl)-5-bromofuran-2-carboxamide, and N-(4-methoxyphenyl)-2-furanthiocarboxamide. These compounds belong to the class of furancarboxanilides or furanthiocarboxanilides, and their structures have been studied using NMR spectroscopy and X-ray crystallography .
Antimicrobial Activity
Supramolecular Chemistry
Wirkmechanismus
Target of Action
The primary target of 5-Bromofuran-3-carboxamide is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
5-Bromofuran-3-carboxamide acts as a competitive antagonist of AHR . Upon activation by other compounds, 5-Bromofuran-3-carboxamide prevents AHR nuclear translocation . This interaction with its target leads to changes in the transcriptional effectiveness of AHR .
Biochemical Pathways
The modulation of the canonical pathway of AHR occurs during several chronic diseases . The abrogation of the AHR-CYP1A1 axis, which 5-Bromofuran-3-carboxamide contributes to, might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
The pharmacokinetic properties of ahr antagonists and cyp1a1 inhibitors, which include 5-bromofuran-3-carboxamide, have been studied in different in vivo rodent models of disease .
Result of Action
It is known that the compound’s antagonistic action on ahr can influence the transcriptional effectiveness of ahr , which could potentially have downstream effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromofuran-3-carboxamide. AHR ligands, which include 5-Bromofuran-3-carboxamide, come from the environment and from the microbiota and cellular metabolism . These factors can potentially influence the compound’s action.
Safety and Hazards
While specific safety data for 5-Bromofuran-3-carboxamide was not found, similar compounds such as 3-Bromofuran and 4-Bromofuran-2-carboxamide have safety data sheets available . These compounds are considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using protective equipment, and should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-bromofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECAFSHVILFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)
![Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate](/img/structure/B2591745.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2591749.png)
![N-benzyl-2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2591750.png)
![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)


![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)
![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)